molecular formula C8H9BrO B130303 2-(2-Bromophenyl)ethanol CAS No. 1074-16-4

2-(2-Bromophenyl)ethanol

Cat. No. B130303
Key on ui cas rn: 1074-16-4
M. Wt: 201.06 g/mol
InChI Key: ADLOWZRDUHSVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03957787

Procedure details

To a stirred suspension of 106.0 g of lithium aluminum hydride in 3.7 l of anhydrous ether, is added, dropwise, a solution of 780.0 g of ethyl o-bromophenylacetate in 3.1 l of anhydrous ether. The reaction mixture is stirred for about three hours and then heated under reflux for about five hours. The mixture is cooled, then treated dropwise with 800 ml of water, and 1.5 l of 10% aqueous hydrochloric acid. The ether solution is washed, dried, concentrated, and the residue is distilled to give 554.0 g of o-bromophenethyl alcohol, bp. about 130°-132° (8mm), nD20 1,5760.
Quantity
106 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 L
Type
solvent
Reaction Step One
Quantity
780 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
3.1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15](OCC)=[O:16].O.Cl>CCOCC>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][CH2:15][OH:16] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3.7 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
780 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)OCC
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O
Name
Quantity
1.5 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3.1 L
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for about three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
WASH
Type
WASH
Details
The ether solution is washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(CCO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 554 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.